(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1461689-25-7
VCID: VC2740325
InChI: InChI=1S/C12H17N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h6-9H,2-5,13H2,1H3;1H/t9-;/m0./s1
SMILES: CC(C1=CC2=C(CCCC2)C=C1)N.Cl
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride

CAS No.: 1461689-25-7

Cat. No.: VC2740325

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride - 1461689-25-7

Specification

CAS No. 1461689-25-7
Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
IUPAC Name (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C12H17N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h6-9H,2-5,13H2,1H3;1H/t9-;/m0./s1
Standard InChI Key SPTZTHGCEZROPI-FVGYRXGTSA-N
Isomeric SMILES C[C@@H](C1=CC2=C(CCCC2)C=C1)N.Cl
SMILES CC(C1=CC2=C(CCCC2)C=C1)N.Cl
Canonical SMILES CC(C1=CC2=C(CCCC2)C=C1)N.Cl

Introduction

Chemical Identity and Structural Information

Basic Identifiers

ParameterInformation
CAS Number1461689-25-7
Molecular FormulaC₁₂H₁₈ClN
Molecular Weight211.73 g/mol
IUPAC Name(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride
MDL NumberMFCD26407670
PubChem CID75480836

The compound consists of a tetrahydronaphthalene moiety (a partially hydrogenated naphthalene) with an ethylamine group attached at the 2-position . The "S" designation in the name indicates the absolute stereochemistry at the chiral carbon, which is significant for its potential biological activities and interactions .

Structural Representation

The molecular structure can be represented through various notation systems that encode its connectivity and stereochemistry:

Notation TypeRepresentation
SMILESCC@@HN.Cl
InChIInChI=1S/C12H17N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h6-9H,2-5,13H2,1H3;1H/t9-;/m0./s1
InChIKeySPTZTHGCEZROPI-FVGYRXGTSA-N

These notations are machine-readable representations that encode the compound's structure, including connectivity patterns and stereochemical information . The InChI string particularly details the arrangement of atoms, bonds, and stereochemistry, while the InChIKey provides a condensed, fixed-length identifier derived from the InChI.

Physical and Chemical Properties

Basic Physical Properties

The physical properties of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride are important for understanding its behavior in various environments and for developing methods for its handling and analysis.

PropertyValue
Physical StateSolid (at standard conditions)
Molecular Weight211.73 g/mol
Hydrogen Bond Donors3 (including NH₂ and HCl)
Hydrogen Bond Acceptors1 (amine nitrogen)

As a hydrochloride salt, this compound typically exhibits enhanced water solubility compared to its free base form, which is advantageous for biological applications where aqueous solubility is required.

Predicted Collision Cross Section Data

Mass spectrometry analysis often utilizes collision cross section (CCS) measurements to characterize compounds. Predicted CCS values for various adducts of the parent compound (free base) are provided below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺176.14338139.2
[M+Na]⁺198.12532151.3
[M+NH₄]⁺193.16992149.5
[M+K]⁺214.09926143.9
[M-H]⁻174.12882143.4
[M+Na-2H]⁻196.11077145.7
[M]⁺175.13555142.1
[M]⁻175.13665142.1

These predicted values are useful for analytical method development, particularly for mass spectrometry-based identification and quantification techniques .

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride typically involves multiple steps, beginning with appropriate tetrahydronaphthalene derivatives.

A common synthetic pathway involves:

  • Preparation of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (a ketone precursor)

  • Stereoselective reduction or reductive amination to obtain the chiral amine

  • Salt formation with hydrogen chloride to produce the hydrochloride salt

The stereoselectivity in the reduction step is crucial for obtaining the desired (S) enantiomer, which can be achieved through the use of chiral catalysts or reagents, or through resolution of racemic mixtures.

Structural Characterization

Spectroscopic Analysis

Characterization of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride typically employs various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and purity of the compound

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns

  • Infrared Spectroscopy: Identifies functional groups, particularly the amine and hydrochloride features

  • X-ray Crystallography: Determines absolute configuration of the stereogenic center in crystalline samples

Chiral Analysis

The enantiomeric purity of the compound is crucial for its potential biological applications. Methods for determining enantiomeric excess include:

  • Chiral HPLC or GC analysis

  • Polarimetry to measure optical rotation

  • NMR with chiral shift reagents

  • Circular dichroism spectroscopy

These techniques ensure the stereochemical integrity of the compound, which is essential for many applications .

Biological Activity and Applications

Research Applications

The compound has potential uses in various research contexts:

  • As a building block in the synthesis of more complex molecules

  • As a pharmacological tool compound for studying specific biological pathways

  • In structure-activity relationship studies for drug development

  • As a chiral auxiliary or reagent in asymmetric synthesis

Chemical Reactivity

Typical Reactions

As a primary amine hydrochloride, (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride can participate in numerous reactions:

  • Formation of amides via reaction with acyl chlorides or anhydrides

  • Reductive alkylation to form secondary or tertiary amines

  • Conversion to diazonium salts followed by various transformations

  • Schiff base formation with aldehydes and ketones

  • Coordination with transition metals through the amine group

The hydrochloride salt generally requires neutralization to the free base form before many of these reactions, typically using a base such as sodium hydroxide, potassium carbonate, or triethylamine.

Stability Considerations

Understanding the stability profile of the compound is important for its storage and handling:

  • The hydrochloride salt form generally provides enhanced stability compared to the free base

  • Protection from light, moisture, and oxygen may be necessary to prevent degradation

  • Temperature control during storage is advisable to maintain chemical integrity

  • The compound likely exhibits good stability under standard laboratory conditions when properly stored

Analytical Methods

Identification Techniques

Various analytical methods can be employed for the identification and purity assessment of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride:

  • HPLC with UV detection for purity determination

  • GC-MS for structural confirmation

  • NMR spectroscopy for structural elucidation

  • Elemental analysis for composition verification

  • Melting point determination for physical characterization

  • Optical rotation measurement for chiral identification

Quantitative Analysis

Quantification methods typically include:

  • HPLC with appropriate calibration

  • UV-Vis spectrophotometry if the compound has suitable chromophores

  • Titration methods for assay determination

  • qNMR (quantitative NMR) for high-precision analysis

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